molecular formula C5H5BrN2OS B8422195 5-Bromo-2-formylaminomethylthiazole

5-Bromo-2-formylaminomethylthiazole

Cat. No. B8422195
M. Wt: 221.08 g/mol
InChI Key: KIYHSKGOEAGEDR-UHFFFAOYSA-N
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Patent
US07563901B2

Procedure details

2-Aminomethyl-5-bromothiazole hydrochloride (350 g) was dissolved in 7 L of ethyl formate. To this solution were added 296 ml of a 28% methanol solution of sodium methoxide and 173 ml of a formic acid solution. The mixture was then stirred at an internal temperature of 48° C. for 5 hr. The solvent was removed by evaporation under the reduced pressure. When precipitate occurred, ethanol was added to dissolve the precipitate. The solvent was again removed by evaporation under the reduced pressure until crystal was formed. The solution was stirred under ice cooling overnight. The precipitated crystal was then collected by filtration, was then washed with cold ethanol and hexane, and was dried under the reduced pressure to give 189 g of 5-bromo-2-formylaminomethylthiazole. Further, the filtrate was concentrated, and the concentrate was crystallized from ethanol to give 58 g of secondary-crystal.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
173 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]1[S:5][C:6]([Br:9])=[CH:7][N:8]=1.CO.C[O-].[Na+].[CH:15](O)=[O:16]>C(OCC)=O>[Br:9][C:6]1[S:5][C:4]([CH2:3][NH:2][CH:15]=[O:16])=[N:8][CH:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
Cl.NCC=1SC(=CN1)Br
Name
Quantity
7 L
Type
solvent
Smiles
C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
173 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at an internal temperature of 48° C. for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under the reduced pressure
ADDITION
Type
ADDITION
Details
ethanol was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
CUSTOM
Type
CUSTOM
Details
The solvent was again removed by evaporation under the reduced pressure until crystal
CUSTOM
Type
CUSTOM
Details
was formed
STIRRING
Type
STIRRING
Details
The solution was stirred under ice cooling overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was then collected by filtration
WASH
Type
WASH
Details
was then washed with cold ethanol and hexane
CUSTOM
Type
CUSTOM
Details
was dried under the reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CN=C(S1)CNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 189 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.